molecular formula C12H15NO4 B8641256 Ethyl-N-ethoxycarbonyl-o-aminobenzoate

Ethyl-N-ethoxycarbonyl-o-aminobenzoate

Cat. No.: B8641256
M. Wt: 237.25 g/mol
InChI Key: DXRJBKGKGDZKBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl-N-ethoxycarbonyl-o-aminobenzoate (systematic name: Ethyl 4-[(E)-({benzyl[4-(ethoxycarbonyl)phenyl]amino}methylene)amino]benzoate) is a synthetic aromatic compound characterized by a benzylamino-methylene backbone substituted with ethoxycarbonyl groups at the para positions of the benzene rings. The compound is identified by MDL numbers MFCD09042492 and MFCD13194895, with synonyms including N,N′-Bis(4-ethoxycarbonylphenyl)-N-benzylformamidine .

While direct data on its reactivity or biological activity is sparse in the provided evidence, its structural complexity suggests utility in coordination chemistry or as a precursor for heterocyclic compounds.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 2-(ethoxycarbonylamino)benzoate

InChI

InChI=1S/C12H15NO4/c1-3-16-11(14)9-7-5-6-8-10(9)13-12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)

InChI Key

DXRJBKGKGDZKBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl-N-ethoxycarbonyl-o-aminobenzoate with three related compounds, focusing on structural features, physicochemical properties, and applications.

Ethoxylated Ethyl-4-aminobenzoate

  • Structure: A polyethoxylated derivative of ethyl-4-aminobenzoate, with an average of 25 ethylene oxide units (empirical formula: C₅₉H₁₁₁NO₂₇; molecular weight: 1266.6) .
  • Synthesis: Produced by reacting ethyl-4-aminobenzoate with ethylene oxide, followed by nitrogen purging to remove residual ethylene oxide (<1 ppm).
  • Properties: Solubility: Highly water-soluble, poorly soluble in ethanol or anhydrous isopropanol. Purity: >99%, as a clear, slightly viscous yellow liquid at room temperature.
  • Applications : Likely used in cosmetics or surfactants due to its ethoxylation, enhancing hydrophilicity.

Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate

  • Properties :
    • Solubility : Data unavailable, but sulfonyl groups typically confer moderate polarity.
  • Applications: Designated as a British Pharmacopoeia reference standard (Product No. BP237), suggesting pharmaceutical relevance, possibly as an enzyme inhibitor or intermediate.

Ethyl-N-ethoxycarbonyl-o-aminobenzoate vs. Analogs: Key Differences

Property Ethyl-N-ethoxycarbonyl-o-aminobenzoate Ethoxylated Ethyl-4-aminobenzoate Methyl Carbamate Derivative
Molecular Weight ~440–460 (estimated) 1266.6 Unavailable
Solubility Moderate in polar solvents High in water Likely moderate
Functional Groups Ester, amide, benzylamino Polyethoxylated ester Sulfonylcarbamate, chloro
Applications Organic synthesis Cosmetics/surfactants Pharmaceuticals
Purity Unspecified >99% Pharmacopoeia standard

Research Findings and Implications

  • Synthetic Utility: Ethyl-N-ethoxycarbonyl-o-aminobenzoate’s formamidine structure enables its use in metal-ligand complexes, as seen in analogous compounds .
  • Safety Profile : Ethoxylated analogs demonstrate stringent ethylene oxide residue controls (<1 ppm), aligning with cosmetic safety standards .
  • Pharmaceutical Potential: The methyl carbamate derivative’s inclusion in pharmacopoeia highlights the therapeutic relevance of carbamate-functionalized aromatics .

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